

3-Fluorobenzaldehyde structural formula and isomers

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Compound of Interest

Compound Name: 3-Fluorobenzaldehyde

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An In-depth Technical Guide to **3-Fluorobenzaldehyde**: Structural Formula, Isomers, and Applications

Abstract

3-Fluorobenzaldehyde, a monofluorinated aromatic aldehyde, and its constitutional isomers, 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, are pivotal intermediates in organic synthesis.[1] Their unique chemical properties, imparted by the fluorine substituent, make them valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making these compounds a focus of research for drug development professionals.[3] This guide provides a comprehensive overview of the structural formulas, physicochemical properties, synthesis protocols, and applications of **3-Fluorobenzaldehyde** and its isomers.

Structural Formula and Isomerism

Fluorobenzaldehyde exists as three constitutional isomers, differing in the position of the fluorine atom on the benzene ring relative to the aldehyde group.[4] The isomers are 2-fluorobenzaldehyde (ortho-), **3-fluorobenzaldehyde** (meta-), and 4-fluorobenzaldehyde (para-).[4] All share the same molecular formula, C_7H_5FO , and a molecular weight of 124.11 g/mol.[5][6]

The structures of these isomers are depicted below.

4-Fluorobenzaldehyde (para)

node4

3-Fluorobenzaldehyde (meta)

node3

2-Fluorobenzaldehyde (ortho)

node2

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Figure 1: Constitutional Isomers of Fluorobenzaldehyde.

Physicochemical Properties

The position of the fluorine atom influences the physical and chemical properties of each isomer. A summary of key quantitative data is presented in the table below for easy comparison.

Property	2-Fluorobenzaldehyde	3-Fluorobenzaldehyde	4-Fluorobenzaldehyde
CAS Number	446-52-6[4]	456-48-4[5][6]	459-57-4[4]
Molecular Formula	C ₇ H ₅ FO[4]	C ₇ H ₅ FO[5][6]	C ₇ H ₅ FO[4]
Molecular Weight	124.11 g/mol [4]	124.11 g/mol [5][6]	124.11 g/mol [4]
Appearance	Colorless to yellow liquid[7][8]	Clear colorless to yellow liquid[9][10]	Clear colorless to yellow liquid[7][8]
Melting Point	-44.5 °C[4]	-10 °C[8]	-10 °C[4]
Boiling Point	175 °C[4]	173 °C[4][10] (66-68 °C at 20 mmHg[11][12])	181 °C[4]
Density	1.18 g/cm ³ [4]	1.17 g/mL at 25 °C[11]	1.157 g/mL at 25 °C[8]
Flash Point	55 °C[4]	56 °C[4][9]	56 °C[4]
Refractive Index	n ₂₀ /D 1.518 (lit.)	n ₂₀ /D 1.518 (lit.)[11][12]	n ₂₀ /D 1.521 (lit.)[8]

Synthesis and Experimental Protocols

Fluorobenzaldehydes can be synthesized through various methods, often involving the oxidation of the corresponding fluorotoluene or halogen-exchange reactions.

Synthesis of 3-Fluorobenzaldehyde via Oxidation

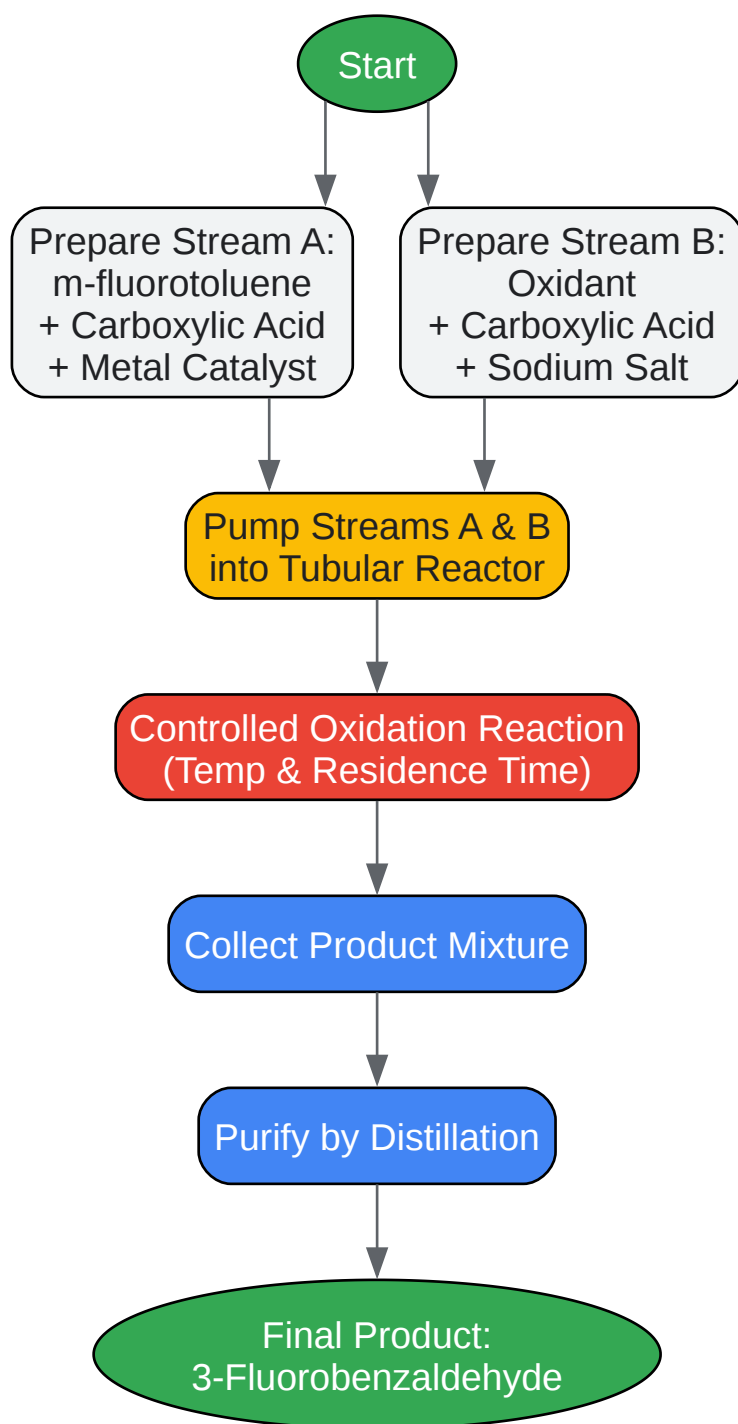
A common method for preparing **3-Fluorobenzaldehyde** is the continuous oxidation of m-fluorotoluene.[9]

Experimental Protocol:

A method for the continuous oxidation of m-fluorotoluene to prepare **3-Fluorobenzaldehyde** involves the following steps:[9]

- Preparation of Reactant Streams: At room temperature, two separate solutions are prepared.
 - Stream A: The substrate, m-fluorotoluene, is mixed with a carboxylic acid solvent in a 1:1 volume ratio. A metal complex catalyst is then dissolved into this solution.
 - Stream B: The oxidant (e.g., hydrogen peroxide) is mixed with a portion of the same carboxylic acid solvent in a 1:1 volume ratio. A sodium salt is added to this solution.
- Reaction Execution: The two streams are continuously pumped at calculated flow rates into a tubular reactor. The streams are preheated and mixed before entering the main reaction zone.
- Reaction Control: The reaction temperature is controlled by an external circulation heat exchange system. The residence time of the mixture in the reactor is controlled by adjusting the reactor's inner diameter and volume, typically ranging from 60 to 1800 seconds.
- Product Collection: After the reaction is complete, the product mixture flows from the reactor into a collection tank.
- Purification: The final product, **3-Fluorobenzaldehyde**, is isolated and purified from the reaction mixture by distillation.^[9]

The logical workflow for this synthesis is illustrated below.



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Figure 2: Workflow for Synthesis of **3-Fluorobenzaldehyde**.

Synthesis of 4-Fluorobenzaldehyde via Halogen-Exchange

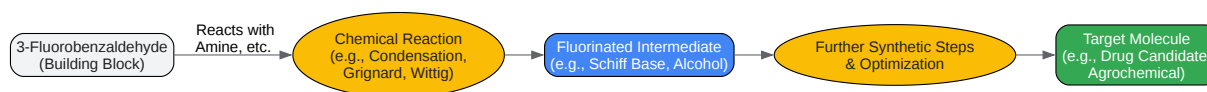
The 4-fluoro isomer can be effectively produced via a halogen-exchange reaction, starting from 4-chlorobenzaldehyde.[4] This process typically involves heating the chlorinated precursor with a fluoride salt, such as potassium fluoride, in the presence of a phase-transfer catalyst.[13]

Applications in Research and Drug Development

3-Fluorobenzaldehyde and its isomers are highly versatile reagents in organic chemistry, serving as crucial intermediates for a wide range of fine chemicals.[9]

- **Pharmaceutical Synthesis:** These compounds are extensively used to introduce a fluorine atom into potential drug molecules.[2] This is a common strategy to enhance pharmacological properties, including metabolic stability and bioavailability.[3] They are starting materials for various therapeutic agents, including anticancer drugs and compounds targeting central nervous system disorders.[1][3]
- **Agrochemicals:** They serve as key intermediates in the creation of potent and selective pesticides and herbicides.[2][14]
- **Schiff Base Formation:** The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, some of which have demonstrated antimicrobial properties.[4]
- **Material Science:** Derivatives of fluorobenzaldehydes are explored for use in advanced materials such as liquid crystals and polymers.[2]

The pathway from **3-fluorobenzaldehyde** to a potential bioactive compound is shown below.



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Figure 3: Application Pathway of **3-Fluorobenzaldehyde** in Synthesis.

Spectroscopic Analysis

Characterization of **3-Fluorobenzaldehyde** and its isomers is routinely performed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure. For **3-Fluorobenzaldehyde**, the aldehyde proton typically appears as a singlet around 9.99 ppm in the ^1H NMR spectrum.[15]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the aldehyde C-H stretch and the C=O carbonyl stretch. NIST has compiled gas-phase IR spectra for **3-Fluorobenzaldehyde**. [16]
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. [16]

Conclusion

3-Fluorobenzaldehyde and its isomers are indispensable chemical intermediates with significant applications in medicinal chemistry, agrochemical research, and material science. Their utility stems from the unique electronic properties conferred by the fluorine atom, which can be leveraged to fine-tune the characteristics of target molecules. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers and scientists working to develop novel chemical entities.

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